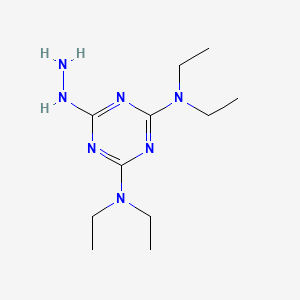
Meladrazine
Descripción general
Descripción
Meladrazina es un compuesto con el nombre IUPAC N2,N2,N4,N4-Tetraetil-6-hidrazinil-1,3,5-triazina-2,4-diamina . Se utiliza principalmente en urología como un agente antiespasmódico .
Métodos De Preparación
La síntesis de meladrazina implica la reacción de dietilamina con cloruro de cianúrico para formar N2,N2,N4,N4-tetraetil-1,3,5-triazina-2,4-diamina . Este intermedio se hace reaccionar entonces con hidrato de hidrazina para producir meladrazina . Las condiciones de reacción normalmente implican reflujo de los reactivos en un disolvente adecuado como etanol o metanol .
Análisis De Reacciones Químicas
Meladrazina se somete a varias reacciones químicas, incluyendo:
Oxidación: Meladrazina puede ser oxidada para formar los óxidos correspondientes.
Reducción: Puede ser reducida bajo condiciones específicas para producir formas reducidas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y agentes de sustitución como haluros de alquilo . Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Meladrazina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como estándar en análisis cromatográfico.
Medicina: Meladrazina se utiliza en urología para tratar condiciones que involucran espasmos musculares.
Industria: Se utiliza en la producción de varios productos farmacéuticos y como intermedio en la fabricación química.
Mecanismo De Acción
El mecanismo de acción exacto de la meladrazina no se comprende completamente. Se cree que ejerce sus efectos interactuando con receptores muscarínicos en el tracto urinario, lo que lleva a la relajación de los músculos lisos . Esta interacción ayuda a aliviar los espasmos musculares y mejora el flujo urinario .
Comparación Con Compuestos Similares
Meladrazina es única en comparación con otros compuestos similares debido a su estructura específica y grupos funcionales. Compuestos similares incluyen:
Mesalazina: Se utiliza como un agente antiinflamatorio en el tratamiento de la enfermedad inflamatoria intestinal.
Hidralazina: Un vasodilatador utilizado para tratar la presión arterial alta.
Derivados de triazina: Varios compuestos con anillos de triazina similares pero con diferentes sustituyentes y aplicaciones.
La singularidad de la meladrazina reside en su patrón de sustitución específico en el anillo de triazina y su grupo hidrazinilo, que confieren sus propiedades antiespasmódicas .
Propiedades
IUPAC Name |
2-N,2-N,4-N,4-N-tetraethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N7/c1-5-17(6-2)10-13-9(16-12)14-11(15-10)18(7-3)8-4/h5-8,12H2,1-4H3,(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQOBYXMACIFKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NN)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20423-87-4 (tartrate) | |
| Record name | Meladrazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013957363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20161107 | |
| Record name | Meladrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13957-36-3 | |
| Record name | Meladrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13957-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meladrazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013957363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meladrazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13272 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meladrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Meladrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Meladrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELADRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V6Z0JG2X0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Clinical trials exploring meladrazine's effectiveness in treating urinary incontinence have shown mixed results. While some studies suggested subjective improvement in patients with motor urge incontinence, particularly when used in combination with terodiline, [] others indicated limited efficacy. For instance, a double-blind, crossover trial comparing this compound to methantheline bromide and flavoxate chloride in patients with detrusor hyperreflexia due to multiple sclerosis found that this compound was less preferred by patients and demonstrated a high incidence of side effects, leading to discontinuation in several cases. [] Additionally, a systematic review analyzing data from multiple studies concluded that there was insufficient evidence to support the use of anticholinergics, including this compound, for managing urinary symptoms in individuals with multiple sclerosis. []
A: Interestingly, this compound has shown promise as a derivatizing agent in analytical chemistry, specifically in mass spectrometry-based analysis of glycans. [, ] this compound derivatization significantly enhances the detection sensitivity of fucosylated glycans in electrospray ionization mass spectrometry. [] This application highlights this compound's utility beyond its traditional role as a pharmaceutical compound.
A: A significant concern regarding this compound is the high incidence of side effects reported in clinical trials. [, ] These side effects, often attributed to its anticholinergic properties, have led to treatment discontinuation in several instances. [] The unfavorable side effect profile, coupled with the limited evidence of efficacy, raises concerns about the risk-benefit ratio of using this compound for managing urinary incontinence, particularly when compared to other available treatment options. [, ]
A: While this compound was initially investigated for its potential in treating urinary incontinence, its use as a derivatizing agent in mass spectrometry for glycan analysis represents a notable alternative application. [, ] This application underscores the versatility of certain chemical compounds and their potential utility beyond their initial intended medical purpose. Further research may reveal additional applications of this compound in various scientific fields.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


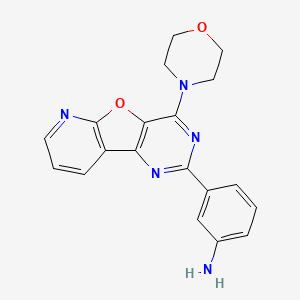
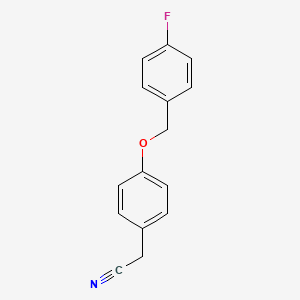

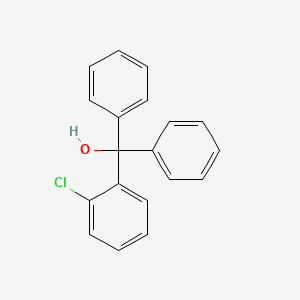

![4-{[(4-Nitroanilino)carbonyl]amino}benzenesulfonamide](/img/structure/B1676091.png)
![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dimethanesulfonamide](/img/structure/B1676093.png)

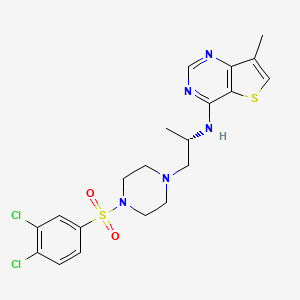
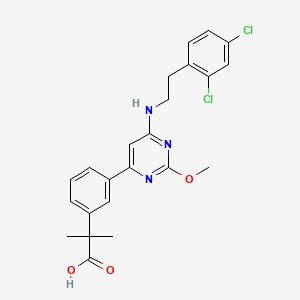
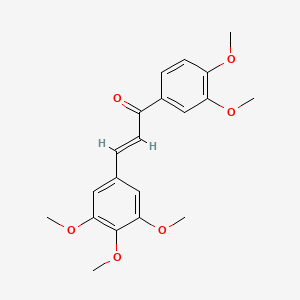


![1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide](/img/structure/B1676106.png)
